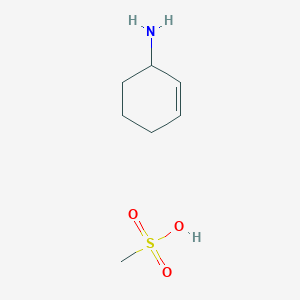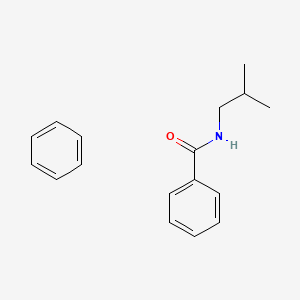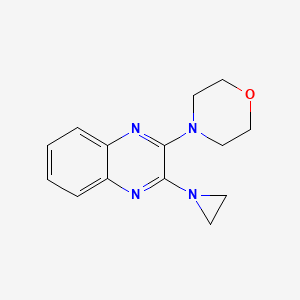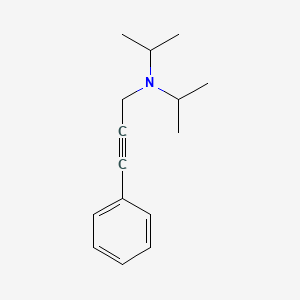
2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- is a chemical compound with the molecular formula C9H17N. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- involves several steps. One common method includes the reaction of propargylamine with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-amine: Similar in structure but lacks the phenyl group.
N,N-Diisopropylamine: Similar in having the diisopropylamine group but lacks the propynyl group.
Uniqueness
2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- is unique due to the presence of both the propynyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
90733-18-9 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
3-phenyl-N,N-di(propan-2-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C15H21N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,12H2,1-4H3 |
Clave InChI |
ZMJKSSYMVWEDMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC#CC1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


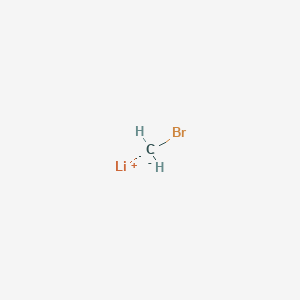
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
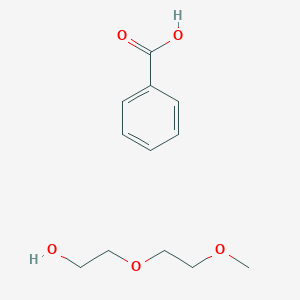
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
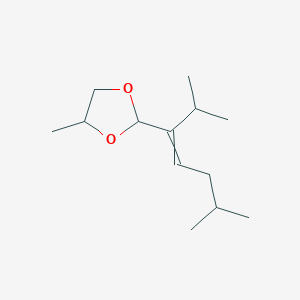
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
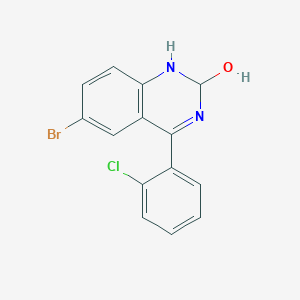
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)

